Lipophilicity Reduction vs. Non-Oxa Spiro[4.5]decane Analog Enhances CNS Drug-Likeness
Replacement of a methylene group with an ether oxygen in the spirocyclic ring system reduces computed LogP by 1.15 units and increases TPSA by 9.23 Ų relative to the all-carbon analog 2-{spiro[4.5]decan-1-yl}ethan-1-amine (CAS 1554342-24-3) . The target compound's LogP of 1.93 falls within the optimal CNS drug space (LogP 1–3), whereas the non-oxa analog at LogP 3.09 exceeds the commonly cited threshold for increased risk of hERG binding, phospholipidosis, and rapid metabolic clearance [1].
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.9321, TPSA = 35.25 Ų, H-Bond Acceptors = 2 (C₁₁H₂₁NO, MW 183.29) |
| Comparator Or Baseline | 2-{Spiro[4.5]decan-1-yl}ethan-1-amine (CAS 1554342-24-3): LogP = 3.0858, TPSA = 26.02 Ų, H-Bond Acceptors = 1 (C₁₂H₂₃N, MW 181.32) |
| Quantified Difference | ΔLogP = −1.1537 (target 37% less lipophilic); ΔTPSA = +9.23 Ų (target 35% more polar); ΔHBA = +1 |
| Conditions | Computed properties from vendor databases (Leyan); LogP and TPSA calculated using standard prediction algorithms; no experimental LogD₇.₄ data available. |
Why This Matters
Lower LogP directly correlates with reduced off-target binding (especially hERG), lower tissue retention, and improved oral absorption predictability—critical for CNS lead optimization where the non-oxa analog's LogP >3 flags a developability liability.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010;1(6):435-449. doi:10.1021/cn100008c. (CNS drug-likeness guidelines: LogP 1–3, TPSA < 76 Ų). View Source
